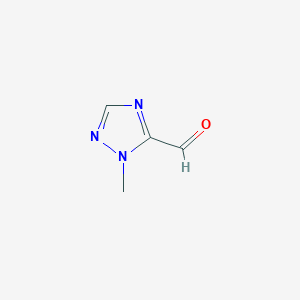

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNZAZUTPLWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545270 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99651-37-3 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde

CAS Number: 99651-37-3

This technical guide provides a comprehensive overview of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is an organic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms.[1] Its core structure, featuring a methyl group and a carbaldehyde substituent, makes it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 99651-37-3 |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.1 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN1C=NC=C1C=O |

| InChI Key | OJBNZAZUTPLWDT-UHFFFAOYSA-N |

Synthesis Protocols

The primary synthetic route to this compound is through nucleophilic substitution.[1] This method involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation.[1] An alternative, though less detailed in the literature for this specific compound, is through cyclocondensation reactions.[1]

Experimental Protocol: Nucleophilic Substitution

This protocol is based on the lithiation of 1-methyl-1,2,4-triazole and subsequent formylation with dimethylformamide (DMF).[1]

Materials:

-

1-methyl-1,2,4-triazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether (Et₂O)

-

Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Argon gas supply

Procedure:

-

A solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.

-

Dimethylformamide (1.2 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is separated and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel.

Table 2: Synthesis Reaction Data [1]

| Parameter | Value |

| Starting Material | 1-methyl-1,2,4-triazole |

| Key Reagents | n-Butyllithium, Dimethylformamide |

| Solvent | Diethyl ether |

| Reaction Temperature | -78 °C |

| Reported Yield | 67.7% |

Below is a visual representation of the nucleophilic substitution workflow.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

Derivatives of 1,2,4-triazole are well-established in medicinal chemistry, exhibiting a broad range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] While specific quantitative data for this compound is limited in publicly available literature, its structural motifs suggest potential for biological activity.

The triazole ring is a key pharmacophore in many antifungal agents, which typically function by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway in fungi. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.

The following diagram illustrates the general mechanism of action for many triazole-based antifungal drugs.

Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.

Beyond its potential as a bioactive molecule, this compound serves as a valuable building block in organic synthesis.[1] The aldehyde functional group allows for a variety of chemical transformations, enabling the synthesis of more complex molecules for applications in materials science and the development of novel agrochemicals.[1] The triazole moiety can also act as a ligand in coordination chemistry, forming stable complexes with metal ions.[1]

Conclusion

This compound is a compound with significant potential in various scientific fields. While detailed experimental data on its physicochemical properties and specific biological activities are not extensively documented, its synthesis is achievable through established methods. The structural features of this molecule suggest it is a promising candidate for further investigation, particularly in the development of new therapeutic agents and advanced materials. Further research is warranted to fully elucidate its properties and potential applications.

References

Technical Data Sheet: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical overview of the molecular weight of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The molecular formula and the atomic composition are presented, followed by a detailed calculation of the molecular weight based on the standard atomic weights of its constituent elements. This information is fundamental for researchers working with this compound in areas such as medicinal chemistry, organic synthesis, and materials science.

Chemical Identity

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅N₃O[1][2] |

| CAS Number | 99651-37-3[1] |

| PubChem CID | 13624278[1] |

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

The molecular formula C₄H₅N₃O indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The standard atomic weights for these elements are summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight (amu) |

| Carbon | C | 4 | 12.011[3][4][5] |

| Hydrogen | H | 5 | 1.008[6][7][8] |

| Nitrogen | N | 3 | 14.007[9][10][11] |

| Oxygen | O | 1 | 15.999[12][13][14] |

amu: atomic mass unit

The molecular weight is calculated as follows:

(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

(4 × 12.011) + (5 × 1.008) + (3 × 14.007) + (1 × 15.999) = 111.104 amu

The calculated molecular weight is 111.104 amu . This is consistent with the commonly cited molecular weight of 111.1 g/mol [1][2].

Molecular Structure

The structural representation of this compound is provided below.

Caption: 2D structure of this compound.

Experimental Protocols

The molecular weight presented in this document is a calculated value derived from the standard atomic weights of the elements as established by the International Union of Pure and Applied Chemistry (IUPAC). As this is a theoretical calculation based on the molecular formula, no experimental protocols for its determination (e.g., mass spectrometry) are detailed herein. The provided value serves as a fundamental parameter for stoichiometric calculations and analytical procedures.

References

- 1. americanelements.com [americanelements.com]

- 2. Buy this compound | 99651-37-3 [smolecule.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. youtube.com [youtube.com]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide on 1-methyl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, featuring a methylated triazole ring coupled with a reactive aldehyde group, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its applications in drug development and scientific research.

Chemical Properties

This compound is characterized by the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol .[1] The presence of both a hydrogen bond acceptor (the aldehyde oxygen) and potential hydrogen bond donors (the triazole nitrogen atoms) influences its solubility and interaction with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99651-37-3 | [2] |

| Molecular Formula | C₄H₅N₃O | [2] |

| Molecular Weight | 111.10 g/mol | [1] |

| Physical Form | Solid or liquid | [3] |

| Storage Temperature | 2-8°C under inert atmosphere | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the aldehyde proton, and a singlet for the proton on the triazole ring. The chemical shifts would be influenced by the electronic environment of the triazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the aldehyde carbonyl carbon, and the carbons of the triazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations and absorptions corresponding to the triazole ring structure.[4]

Synthesis

The primary synthetic route to this compound involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation.[5]

Experimental Protocol: Synthesis via Lithiation and Formylation

This protocol is based on established methods for the C-5 functionalization of 1-substituted-1,2,4-triazoles.

Materials:

-

1-methyl-1H-1,2,4-triazole

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether or THF.

-

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation at the C-5 position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78°C. The mixture is stirred at this temperature for a period, after which it is allowed to warm to room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound. A reported yield for a similar reaction is 67.7%.[5]

Diagram 1: Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the necessary starting materials, reagents, reaction conditions, and purification methods, supported by quantitative data and detailed experimental protocols. Visual aids in the form of diagrams are included to clearly illustrate the synthesis pathway and experimental workflow.

Introduction

This compound is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its triazole core is a prevalent scaffold in many FDA-approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the aldehyde functional group provides a reactive handle for further chemical modifications, making it a versatile tool for drug discovery and the development of novel organic materials.

Core Synthesis Pathway: Lithiation and Formylation

The most common and efficient method for the synthesis of this compound involves a two-step process starting from 1,2,4-triazole:

-

N-methylation of 1,2,4-triazole to produce the precursor, 1-methyl-1,2,4-triazole.

-

Deprotonation (lithiation) at the C5 position of 1-methyl-1,2,4-triazole followed by formylation with a suitable formylating agent, typically N,N-dimethylformamide (DMF).

This pathway is favored for its regioselectivity and good overall yield.

Experimental Protocols

Synthesis of 1-methyl-1,2,4-triazole (Precursor)

A practical and scalable procedure for the N-methylation of 1H-1,2,4-triazole involves the use of a methylating agent in the presence of a base.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole | 69.07 | 69.1 g | 1.0 |

| Potassium Hydroxide | 56.11 | 81.3 g | 1.45 |

| Chloromethane | 50.49 | 50 g | 1.01 |

| Absolute Ethanol | 46.07 | 300 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a closed reaction kettle, add 1,2,4-triazole (69.1 g, 1.0 mol), potassium hydroxide (81.3 g, 1.45 mol), and 300 mL of absolute ethanol.

-

Introduce chloromethane (50 g, 1.01 mol) at room temperature.

-

Slowly heat the reaction mixture to 75 °C and maintain this temperature for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the material under reduced pressure until it no longer flows.

-

Cool the residue to 0 °C and add water and dichloromethane for extraction.

-

Separate the organic layer and wash it with water until the pH is neutral (7-8).

-

Concentrate the organic phase under reduced pressure until it no longer flows.

-

Distill the residue to obtain 1-methyl-1,2,4-triazole as an oily substance.

Quantitative Data:

| Product | Form | Yield | Purity (GC) |

| 1-methyl-1,2,4-triazole | Oily Substance | 73.2 g (88.1%) | 99.4% |

Synthesis of this compound

This step involves the lithiation of 1-methyl-1,2,4-triazole and subsequent formylation.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methyl-1,2,4-triazole | 83.09 | 19.6 g | 0.236 |

| n-Butyllithium (n-BuLi) | 64.06 | As needed | - |

| N,N-Dimethylformamide (DMF) | 73.09 | As needed | - |

| Diethyl Ether (anhydrous) | 74.12 | As needed | - |

Procedure:

-

Under an inert argon atmosphere, dissolve 1-methyl-1,2,4-triazole (19.6 g) in anhydrous diethyl ether in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for a specified time to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to proceed at -78 °C for a period of time before gradually warming to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data:

| Starting Material | Product | Yield |

| 19.6 g | 17.75 g | 67.7% |

Purification

The crude this compound is typically purified by flash column chromatography.[2]

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of dichloromethane/methanol, starting from a ratio of 95:5 and gradually increasing the polarity to 80:20.[2]

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the methyl group, a singlet for the triazole proton, and a singlet for the aldehyde proton.

-

¹³C NMR: To identify the number of unique carbon environments. Expected signals would include those for the methyl carbon, the triazole ring carbons, and the carbonyl carbon of the aldehyde.

-

-

Infrared (IR) Spectroscopy: To identify functional groups. A characteristic strong absorption band for the C=O stretch of the aldehyde would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula C₄H₅N₃O.

Visualizing the Synthesis Pathway and Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Overall synthesis pathway of this compound.

Caption: Detailed experimental workflow for the synthesis and purification.

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound. By following the detailed protocols and utilizing the provided quantitative data, researchers and drug development professionals can efficiently produce this valuable intermediate for their scientific endeavors. Further characterization using modern spectroscopic techniques is recommended to verify the purity and structure of the final compound.

References

Spectroscopic and Synthetic Profile of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a detailed, experimentally reported synthesis protocol and an analysis of expected spectroscopic data based on established principles and data from analogous compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the fundamental principles of NMR, IR, and mass spectrometry, and by comparison with data for structurally related triazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Aromatic aldehydes typically appear in this region.[1] |

| Triazole (C3-H) | 8.0 - 8.5 | Singlet (s) | The proton on the triazole ring is in the aromatic region. Its precise shift is influenced by the electronic effects of the methyl and aldehyde substituents. For comparison, a substituted 1,2,4-triazole showed a signal at 8.27 ppm.[1] |

| N-Methyl (-CH₃) | 3.9 - 4.2 | Singlet (s) | The methyl group attached to the nitrogen atom of the triazole ring is expected to be deshielded. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon of an aldehyde attached to a heterocyclic ring typically resonates in this downfield region. |

| Triazole (C5) | 155 - 165 | The carbon atom of the triazole ring bearing the aldehyde group is expected to be significantly deshielded. |

| Triazole (C3) | 145 - 155 | The other carbon atom in the triazole ring. In related 5-substituted 1,2,4-triazoles, the C3 and C5 carbons appear in the 156-161 ppm range.[2] |

| N-Methyl (-CH₃) | 35 - 45 | The chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C-H stretch (aromatic/heterocyclic) | 3000 - 3100 | Characteristic for C-H bonds in aromatic and heteroaromatic rings. |

| C-H stretch (aldehyde) | 2700 - 2900 (often two weak bands) | The C-H stretch of the aldehyde group is a characteristic feature. |

| C=O stretch (aldehyde) | 1680 - 1710 | The position of the carbonyl stretch is indicative of an aldehyde conjugated to a heterocyclic ring. |

| C=N stretch (triazole ring) | 1500 - 1600 | Characteristic stretching vibrations for the carbon-nitrogen double bonds within the triazole ring. |

| N=N stretch (triazole ring) | 1400 - 1500 | Characteristic stretching vibrations for the nitrogen-nitrogen double bonds within the triazole ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z Values | Notes |

| Electrospray (ESI+) | 112.0505 ([M+H]⁺) | The protonated molecular ion is expected to be the base peak. |

| Electron Ionization (EI) | 111 (M⁺), 83, 82, 55, 54 | The molecular ion (M⁺) is expected. Common fragmentation pathways for 1,2,4-triazoles include the loss of N₂ (28 amu) or HCN (27 amu), leading to fragment ions.[3] The loss of the aldehyde group (CHO, 29 amu) is also a likely fragmentation pathway. |

Experimental Protocols

Synthesis of this compound

A primary method for the synthesis of this compound involves the lithiation of 1-methyl-1,2,4-triazole followed by formylation.[4]

Materials and Reagents:

-

1-methyl-1,2,4-triazole

-

n-Butyllithium (n-BuLi)

-

Diethyl ether (anhydrous)

-

Dimethylformamide (DMF)

-

Argon gas

-

Apparatus for reactions at low temperatures (-78 °C, e.g., dry ice/acetone bath)

Procedure:

-

Under an inert argon atmosphere, a solution of 1-methyl-1,2,4-triazole in anhydrous diethyl ether is cooled to -78 °C.[4]

-

An equimolar amount of n-butyllithium is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature to allow for the formation of the lithiated intermediate.[4]

-

Dimethylformamide (DMF) is then added to the reaction mixture.[4]

-

The reaction is allowed to proceed, and upon completion, it is quenched, typically with an aqueous solution.

-

The product, this compound, is then extracted from the aqueous layer using a suitable organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved through techniques such as flash column chromatography.[4]

One reported synthesis using this method achieved a yield of 67.7%, producing 17.75 grams of the target compound from 19.6 grams of the starting 1-methyl-1,2,4-triazole.[4]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic analysis of a synthesized compound.

References

Structural Analysis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a methylated triazole ring coupled with a reactive carbaldehyde group, makes it a versatile building block for the synthesis of a wide array of functional molecules.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its synthesis, spectroscopic characterization, and a comparative analysis of its structural parameters with related triazole derivatives. Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, this guide leverages data from analogous structures to provide a thorough analytical framework.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C5 position of the triazole ring in this compound (Molecular Formula: C₄H₅N₃O, CAS: 99651-37-3) creates a molecule with tailored electronic properties and a functional handle for further chemical modifications.[1] Understanding the precise three-dimensional structure and electronic distribution of this molecule is paramount for designing novel derivatives with enhanced biological efficacy and for its application in the development of advanced materials. This guide presents a detailed structural examination, beginning with its synthesis and followed by an in-depth analysis of its spectroscopic and, through comparison, its crystallographic features.

Synthesis

The primary and most efficient method for the synthesis of this compound is through the formylation of 1-methyl-1H-1,2,4-triazole. This reaction proceeds via a lithiation step followed by quenching with a suitable formylating agent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

Materials:

-

1-methyl-1H-1,2,4-triazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.

-

N,N-Dimethylformamide (1.2 equivalents) is then added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction is allowed to stir at -78 °C for an additional 2 hours, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Structural Analysis

Spectroscopic Data

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the methyl protons (N-CH₃), likely in the range of 3.8-4.2 ppm.

-

A singlet for the triazole ring proton (C3-H), expected to be downfield, in the region of 8.0-8.5 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

A singlet for the aldehyde proton (CHO), which will be the most downfield signal, typically appearing between 9.5 and 10.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should reveal four signals corresponding to the four unique carbon atoms in the molecule:

-

The methyl carbon (N-CH₃) signal is expected to appear in the aliphatic region, around 35-40 ppm.

-

The C3 carbon of the triazole ring.

-

The C5 carbon of the triazole ring, which is attached to the aldehyde group, will be significantly deshielded.

-

The aldehydic carbonyl carbon (C=O), which will be the most downfield signal, typically in the range of 180-190 ppm.

-

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.5 - 10.5 | Singlet | CHO |

| 8.0 - 8.5 | Singlet | C3-H | |

| 3.8 - 4.2 | Singlet | N-CH₃ | |

| ¹³C | 180 - 190 | - | C=O |

| 150 - 160 | - | C5 | |

| 145 - 155 | - | C3 | |

| 35 - 40 | - | N-CH₃ |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 | Medium | C-H stretch | Triazole ring |

| 2950-2850 | Medium | C-H stretch | Methyl group |

| 2850-2750 | Medium, sharp | C-H stretch | Aldehyde |

| 1710-1685 | Strong, sharp | C=O stretch | Aldehyde |

| 1600-1450 | Medium-Strong | C=N and C=C stretch | Triazole ring |

| ~1400 | Medium | C-H bend | Methyl group |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 111.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z = 82, and further fragmentation of the triazole ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Crystallographic Data (Comparative Analysis)

While the crystal structure of this compound has not been reported, analysis of the crystal structures of similar 1,2,4-triazole derivatives provides valuable insights into the expected bond lengths, bond angles, and overall molecular geometry. For instance, studies on other substituted 1,2,4-triazoles have shown that the triazole ring is planar.

Table 3: Typical Bond Lengths in Substituted 1,2,4-Triazole Rings (from related structures)

| Bond | Typical Length (Å) |

| N1-N2 | 1.37 - 1.39 |

| N2-C3 | 1.31 - 1.33 |

| C3-N4 | 1.34 - 1.36 |

| N4-C5 | 1.32 - 1.34 |

| C5-N1 | 1.35 - 1.37 |

| N1-C(methyl) | 1.46 - 1.48 |

| C5-C(aldehyde) | 1.47 - 1.49 |

| C=O | 1.20 - 1.22 |

Table 4: Typical Bond Angles in Substituted 1,2,4-Triazole Rings (from related structures)

| Angle | **Typical Angle (°) ** |

| C5-N1-N2 | 105 - 107 |

| N1-N2-C3 | 110 - 112 |

| N2-C3-N4 | 108 - 110 |

| C3-N4-C5 | 104 - 106 |

| N4-C5-N1 | 110 - 112 |

| N1-C5-C(aldehyde) | 123 - 125 |

| N4-C5-C(aldehyde) | 124 - 126 |

| C5-C(aldehyde)=O | 120 - 122 |

It is anticipated that the aldehyde group will be nearly coplanar with the triazole ring to maximize conjugation. The crystal packing is likely to be influenced by intermolecular hydrogen bonds involving the aldehyde oxygen and triazole ring nitrogen atoms, as well as π-π stacking interactions between the aromatic triazole rings.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable precursor in several fields:

-

Drug Development: The aldehyde functionality serves as a key reactive site for the synthesis of Schiff bases, hydrazones, and other derivatives, which are often explored for their potential as antimicrobial, antifungal, and anticancer agents. The triazole nucleus itself is a well-established pharmacophore.[1]

-

Materials Science: The ability of the triazole ring to coordinate with metal ions, coupled with the reactive aldehyde group, allows for the design and synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Caption: Applications of this compound.

Conclusion

This compound is a molecule of considerable synthetic utility. While a complete set of experimental structural data is not currently available in the public domain, this technical guide has provided a comprehensive overview of its synthesis and predicted structural features based on established principles of organic chemistry and comparative analysis with related compounds. The detailed synthetic protocol and the tabulated spectroscopic and geometric parameters offer a valuable resource for researchers working with this compound. Further experimental studies, particularly X-ray crystallographic analysis, are warranted to definitively elucidate its three-dimensional structure and pave the way for more targeted applications in drug discovery and materials science.

References

The Pivotal Role of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the Synthesis of Biologically Active Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic aldehyde that has garnered significant attention in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of biologically active molecules. The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide elucidates the biological potential of this compound by examining the activities of its key derivatives and detailing the experimental protocols for their synthesis and evaluation.

The aldehyde functional group at the 5-position of the 1-methyl-1H-1,2,4-triazole ring provides a reactive handle for the straightforward synthesis of various derivatives, most notably Schiff bases and hydrazones. These derivatives have demonstrated significant potential in the development of novel therapeutic agents.

Synthetic Utility and Pathways

This compound serves as a crucial starting material for the synthesis of more complex molecules with pronounced biological activities. The primary synthetic transformations involve the condensation of the aldehyde group with primary amines or hydrazines to form Schiff bases and hydrazones, respectively.

Biological Activities of Derivatives

The biological significance of this compound is best understood through the pharmacological profiles of its derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazoles are well-known for their potent antimicrobial and antifungal properties. The triazole ring is a key component of several clinically used antifungal drugs like fluconazole and itraconazole. Schiff bases and hydrazones derived from this compound are expected to exhibit similar activities. The mechanism of action for many triazole antifungals involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

| Derivative Class | Organism | MIC Range (µg/mL) |

| 1,2,4-Triazole Schiff Bases | Staphylococcus aureus | 1.56 - 25 |

| Escherichia coli | 3.12 - 50 | |

| Candida albicans | 0.78 - 12.5 | |

| Aspergillus niger | 1.56 - 25 | |

| 1,2,4-Triazole Hydrazones | Staphylococcus aureus | 2 - 64 |

| Escherichia coli | 4 - 128 | |

| Candida albicans | 1 - 32 | |

| Aspergillus niger | 2 - 64 |

Note: The data in this table is representative of the broader class of 1,2,4-triazole derivatives and not specific to derivatives of this compound. It is intended to illustrate the potential activity of such compounds.

Anticancer Activity

The 1,2,4-triazole scaffold is also a key feature in several anticancer agents. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. The mechanism of action of many triazole-based anticancer agents involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Derivatives of this compound, particularly Schiff bases and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines. The cytotoxic potential is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells.

The table below provides a summary of representative cytotoxic activity for different classes of 1,2,4-triazole derivatives against common cancer cell lines.

| Derivative Class | Cell Line | IC50 Range (µM) |

| 1,2,4-Triazole Schiff Bases | MCF-7 (Breast Cancer) | 5 - 50 |

| HCT-116 (Colon Cancer) | 10 - 75 | |

| A549 (Lung Cancer) | 8 - 60 | |

| 1,2,4-Triazole Hydrazones | MCF-7 (Breast Cancer) | 2 - 40 |

| HCT-116 (Colon Cancer) | 5 - 60 | |

| A549 (Lung Cancer) | 3 - 50 |

Note: The data in this table is representative of the broader class of 1,2,4-triazole derivatives and not specific to derivatives of this compound. It is intended to illustrate the potential activity of such compounds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Schiff base and hydrazone derivatives from this compound and for the evaluation of their biological activities.

Synthesis of Schiff Base Derivatives

Materials:

-

This compound

-

Substituted aniline

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the appropriate substituted aniline in absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base derivative under vacuum.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of Hydrazone Derivatives

Materials:

-

This compound

-

Substituted hydrazine

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired substituted hydrazine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Characterize the structure of the synthesized hydrazone derivative using appropriate spectroscopic techniques.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium (Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the microbial strains to be tested.

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include positive controls (medium with inoculum and a standard antimicrobial agent) and negative controls (medium with inoculum and DMSO without the test compound).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formed formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Although it may not possess significant intrinsic biological activity, its utility as a precursor to a wide range of biologically potent 1,2,4-triazole derivatives is well-established through extensive research on this class of compounds. The straightforward synthesis of Schiff bases and hydrazones from this aldehyde opens up avenues for the development of novel antimicrobial, antifungal, and anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new derivatives, contributing to the ongoing search for more effective therapeutic agents. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is a promising area for future drug discovery efforts.

Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a two-step process commencing with the N-methylation of 1,2,4-triazole to yield 1-methyl-1,2,4-triazole, followed by formylation at the C5 position. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data.

I. Synthetic Pathways

The most prevalent and well-documented method for the synthesis of this compound is a two-step process:

-

N-Methylation of 1,2,4-triazole: This initial step involves the selective methylation of the 1,2,4-triazole ring at the N1 position to produce 1-methyl-1,2,4-triazole.

-

Formylation of 1-methyl-1,2,4-triazole: The intermediate, 1-methyl-1,2,4-triazole, is subsequently formylated to introduce a carbaldehyde group at the C5 position of the triazole ring.

An alternative, though less detailed in the context of this specific molecule, is the direct construction of the substituted triazole ring via cyclocondensation reactions. However, the two-step approach starting from 1,2,4-triazole offers a more controlled and higher-yielding synthesis.

II. Quantitative Data

The following tables summarize the key quantitative data associated with the primary synthetic route.

Table 1: Synthesis of 1-methyl-1,2,4-triazole

| Parameter | Value | Reference |

| Starting Material | 1,2,4-triazole | |

| Reagents | Sodium methoxide, Iodomethane | |

| Solvent | Methanol | |

| Yield | 63% | |

| Purification | Continuous extraction, Short-path distillation |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1-methyl-1,2,4-triazole | |

| Reagents | n-Butyllithium, Dimethylformamide (DMF) | |

| Solvent | Diethyl ether | |

| Reaction Temperature | -78 °C | |

| Yield | 67.7% | |

| Purification | Flash column chromatography |

III. Experimental Protocols

A. Synthesis of 1-methyl-1,2,4-triazole

This protocol is based on the methylation of the sodium salt of 1,2,4-triazole.

Materials:

-

1,2,4-triazole

-

Sodium methoxide in methanol

-

Iodomethane

-

Chloroform

-

Water

Procedure:

-

Salt Formation: 1,2,4-triazole is converted to its sodium salt by reacting with a solution of sodium methoxide in methanol.

-

Methylation: Iodomethane is added to the solution of the sodium salt of 1,2,4-triazole in methanol. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: The reaction mixture is concentrated to remove methanol. The residue is then subjected to continuous extraction with chloroform and water to separate the water-soluble product from inorganic salts.

-

Purification: The chloroform extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by short-path distillation under a controlled vacuum to obtain spectroscopically pure 1-methyl-1,2,4-triazole.

B. Synthesis of this compound

This protocol details the formylation of 1-methyl-1,2,4-triazole via lithiation.

Materials:

-

1-methyl-1,2,4-triazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Methanol

Procedure:

-

Reaction Setup: A reaction flask is charged with 1-methyl-1,2,4-triazole and anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for a specified period to ensure complete lithiation.

-

Formylation: Anhydrous dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature until completion, as monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over a drying agent, and the solvent is evaporated. The crude product is purified by flash column chromatography using a dichloromethane/methanol gradient to yield pure this compound.

IV. Visualizations

A. Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

B. Experimental Workflow: Formylation

Caption: Experimental workflow for the formylation of 1-methyl-1,2,4-triazole.

V. Conclusion

The synthesis of this compound is reliably achieved through a two-step process starting from commercially available 1,2,4-triazole. The described protocols for N-methylation and subsequent formylation provide a clear and efficient pathway for obtaining this key synthetic intermediate. The provided quantitative data and visual workflows are intended to aid researchers in the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

An In-depth Technical Guide to the Synthesis and Chemistry of Substituted Triazole Carbaldehydes

Note on the Target Compound: Initial literature searches for "1-methyl-1H-1,2,4-triazole-5-carbaldehyde" did not yield specific information on its discovery or history. This suggests that the compound may be novel, not extensively documented, or referred to by a different nomenclature. To provide a comprehensive and technically detailed guide as requested, this document will focus on a well-documented and structurally related analogue, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde . The synthetic principles and characterization methodologies described herein are broadly applicable to the field of triazole chemistry and can serve as a foundational guide for researchers.

Introduction

The 1,2,3-triazole ring is a key heterocyclic motif in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and ability to act as a bioisostere for other functional groups like the amide bond.[1] The introduction of a carbaldehyde group onto the triazole ring provides a versatile synthetic handle for further molecular elaboration, making triazole carbaldehydes important building blocks in drug discovery and development.

Synthetic Approaches

The synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes is most commonly achieved through a two-step process involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," followed by an oxidation step.[1][2] An alternative approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[3][4][5][6]

This highly efficient and regioselective method is the cornerstone for preparing 1,4-disubstituted 1,2,3-triazoles.[1][7] The general workflow involves the reaction of an organic azide with a terminal alkyne bearing a hydroxymethyl group, followed by oxidation of the resulting alcohol to the aldehyde.

Experimental Protocol: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

This precursor alcohol is readily synthesized via the CuAAC reaction between phenylazide and propargyl alcohol.[1]

-

Reagents: Phenylazide, propargyl alcohol, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate.

-

Solvent: A mixture of dimethylformamide (DMF) and water or tert-butanol and water.[7]

-

Procedure:

-

Dissolve phenylazide and propargyl alcohol in the chosen solvent system.

-

Add an aqueous solution of CuSO₄·5H₂O followed by an aqueous solution of sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature for 24-48 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

Experimental Protocol: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

A highly efficient method for this transformation is the oxidation of the primary alcohol with manganese dioxide (MnO₂).[1][8]

-

Reagents: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, manganese(IV) oxide (MnO₂).

-

Solvent: Dichloromethane (DCM).[8]

-

Procedure:

-

To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.4 mmol) in DCM (15 mL), add MnO₂ (14.14 mmol).[8]

-

Stir the resulting mixture at room temperature overnight.[8]

-

Filter the mixture through a pad of celite to remove the MnO₂.

-

Concentrate the filtrate under reduced pressure to yield the desired aldehyde.[8]

-

| Parameter | Value | Reference |

| Starting Alcohol | 245 mg (1.4 mmol) | [8] |

| MnO₂ | 1.23 g (14.14 mmol) | [8] |

| Solvent | Dichloromethane (15 mL) | [8] |

| Reaction Time | Overnight | [8] |

| Temperature | Room Temperature | [8] |

| Yield | 271 mg (99%) | [8] |

The Vilsmeier-Haack reaction allows for the direct formylation of electron-rich aromatic and heteroaromatic compounds.[3][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][9] While not the most common route for the title analogue, it is a viable strategy for formylating triazole systems.

General Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents: 1-substituted-1H-1,2,4-triazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

Cool a solution of DMF in a suitable solvent (e.g., DCM) in an ice bath.

-

Add POCl₃ dropwise to the cooled DMF solution to form the Vilsmeier reagent.

-

Add the 1-substituted-1H-1,2,4-triazole substrate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or heat as necessary.

-

Quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

| Parameter | Typical Conditions | Reference |

| Reagents | POCl₃, DMF | [4][5] |

| Temperature | 0 °C to reflux | [9] |

| Reaction Time | 2-24 hours | [9] |

| Work-up | Aqueous basic hydrolysis | [3] |

Characterization Data

The structural elucidation of triazole carbaldehydes relies on standard spectroscopic techniques.

| Technique | Expected Observations for 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 10.0-10.2 ppm.[2]- A singlet for the triazole ring proton (C5-H) around δ 8.1-8.3 ppm.[2]- Multiplets for the phenyl ring protons. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 184-186 ppm.[2]- Signals for the triazole ring carbons.- Signals for the phenyl ring carbons. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde around 1680-1700 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of the compound. |

Conclusion

While the specific history of this compound remains elusive in the surveyed literature, the synthetic pathways and characterization data for the closely related 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde provide a robust framework for its potential synthesis and identification. The CuAAC/oxidation sequence stands out as a highly efficient and versatile method, while the Vilsmeier-Haack reaction offers a direct, albeit potentially less regioselective, alternative. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis and utilization of this important class of heterocyclic compounds.

References

- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the 1,2,4-triazole ring. This document details the synthesis of the parent aldehyde and explores the reactivity of the formyl group in key chemical transformations, including nucleophilic addition, reduction, oxidation, and condensation reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.

Introduction

This compound is a heterocyclic aldehyde featuring a five-membered triazole ring with a methyl group at the N1 position and a formyl group at the C5 position. The triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical modifications, making this compound a valuable intermediate in organic synthesis for the construction of more complex molecules.[1] This guide will delve into the synthesis and the characteristic reactions of the aldehyde group, providing a technical resource for researchers exploring its synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 99651-37-3 | [1][2] |

| Molecular Formula | C₄H₅N₃O | [1][2] |

| Molecular Weight | 111.10 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.05 (s, 1H, triazole-H), 4.15 (s, 3H, N-CH₃) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0 (CHO), 155.0 (C5), 145.0 (C3), 35.0 (N-CH₃) | |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretching) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the lithiation of 1-methyl-1,2,4-triazole followed by formylation.[1]

Experimental Protocol: Synthesis via Lithiation and Formylation

Materials:

-

1-Methyl-1,2,4-triazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous DMF (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Reactant | Molar Eq. | Yield (%) | Reference |

| 1-Methyl-1,2,4-triazole | 1.0 | ~70-80% | [1] |

| n-Butyllithium | 1.1 | ||

| DMF | 1.2 |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of transformations typical of aldehydes, influenced by the electron-withdrawing nature of the triazole ring.

Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, using common reducing agents such as sodium borohydride.[3]

4.1.1. Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

This compound (1.0 eq) is dissolved in methanol and cooled to 0 °C.

-

Sodium borohydride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give (1-methyl-1H-1,2,4-triazol-5-yl)methanol.

| Reactant | Molar Eq. | Product | Yield (%) |

| This compound | 1.0 | (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | >90% (typical) |

| Sodium borohydride | 1.1 |

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 1-methyl-1H-1,2,4-triazole-5-carboxylic acid, a valuable building block for the synthesis of amides and esters. Strong oxidizing agents like potassium permanganate can be employed for this transformation.[4][5]

4.2.1. Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

This compound (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide.

-

A solution of potassium permanganate (2.0 eq) in water is added dropwise at room temperature. The mixture is stirred for several hours until the purple color disappears.

-

The reaction mixture is filtered to remove manganese dioxide.

-

The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

If the solution remains colored, a small amount of sodium bisulfite can be added to decolorize it.

-

The precipitated 1-methyl-1H-1,2,4-triazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.

| Reactant | Molar Eq. | Product | Yield (%) |

| This compound | 1.0 | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | ~60-70% (typical) |

| Potassium permanganate | 2.0 |

Schiff Base Formation

The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules and ligands for coordination chemistry.[6]

4.3.1. Experimental Protocol: Synthesis of a Schiff Base with Aniline

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A solution of this compound (1.0 eq) in ethanol is prepared.

-

Aniline (1.0 eq) and a catalytic amount of glacial acetic acid are added to the solution.

-

The reaction mixture is refluxed for 2-4 hours.

-

Upon cooling, the Schiff base product precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried.

| Reactant | Molar Eq. | Product | Yield (%) |

| This compound | 1.0 | N-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)aniline | >85% (typical) |

| Aniline | 1.0 |

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. By choosing the appropriate phosphorus ylide, a wide variety of substituted vinyl-triazoles can be synthesized.[7][8][9]

4.4.1. Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or other strong base

-

Anhydrous THF

-

This compound

Procedure:

-

To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred at room temperature for 1 hour to form the ylide (a characteristic orange/red color).

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding alkene.

| Reactant | Molar Eq. | Product | Yield (%) |

| This compound | 1.0 | 1-Methyl-5-styryl-1H-1,2,4-triazole | Variable |

| Benzyltriphenylphosphonium chloride | 1.1 | ||

| Sodium hydride | 1.1 |

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products, which are valuable intermediates for further synthetic transformations.[10]

4.5.1. Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

A solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol is prepared.

-

A catalytic amount of piperidine is added, and the mixture is stirred at room temperature for 2-6 hours.

-

The product, 2-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)malononitrile, often precipitates from the reaction mixture.

-

The solid is collected by filtration, washed with cold ethanol, and dried.

| Reactant | Molar Eq. | Product | Yield (%) |

| This compound | 1.0 | 2-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)malononitrile | >90% (typical) |

| Malononitrile | 1.0 |

Conclusion

This compound is a highly versatile and reactive intermediate. The aldehyde functionality undergoes a wide array of chemical transformations, providing access to a diverse range of substituted triazole derivatives. This guide has detailed the primary synthetic route to this compound and explored the reactivity of its aldehyde group in reduction, oxidation, Schiff base formation, Wittig reactions, and Knoevenagel condensations. The provided experimental protocols and reaction data serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient utilization of this important building block in the development of novel molecules with desired properties.

References

- 1. rsc.org [rsc.org]

- 2. americanelements.com [americanelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jocpr.com [jocpr.com]

Methodological & Application

Synthesis of Schiff Bases from 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 1,2,4-triazole scaffolds are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The inherent pharmacological properties of the triazole nucleus, combined with the versatile azomethine linkage of Schiff bases, make these compounds promising candidates for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of Schiff bases starting from 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and various primary amines. The resulting compounds are of significant interest due to their potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]

The synthesis involves a condensation reaction between this compound and a primary amine, typically catalyzed by an acid, to form the characteristic imine or azomethine group (-C=N-).[2][3] This general and robust reaction allows for the creation of a diverse library of Schiff bases by varying the substituent on the primary amine, which can modulate the biological efficacy of the final compound.[4]

Applications and Biological Significance

Schiff bases incorporating the 1,2,4-triazole moiety have been extensively studied and have demonstrated a broad range of pharmacological activities:

-

Antimicrobial and Antifungal Activity: The triazole ring is a key component in several clinically used antifungal drugs.[5] Schiff bases derived from triazoles have shown potent activity against various strains of bacteria and fungi.[6][7] The imine linkage is often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes.

-

Anticancer Activity: Many novel Schiff bases with a triazole core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.

-

Anti-inflammatory and Analgesic Activity: Certain triazole-based Schiff bases have exhibited significant anti-inflammatory and analgesic properties, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticonvulsant Activity: The 1,2,4-triazole nucleus is present in some anticonvulsant drugs, and Schiff base derivatives are being explored for their potential in treating neurological disorders.[7]